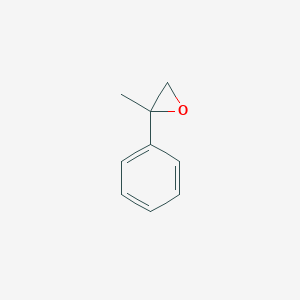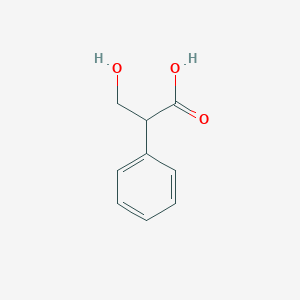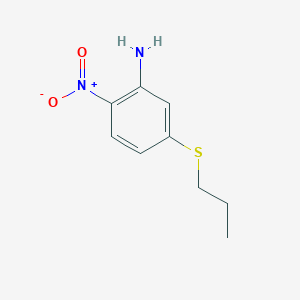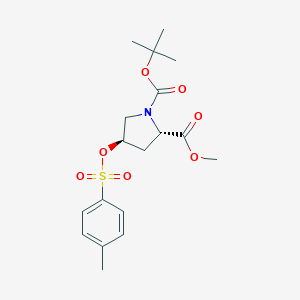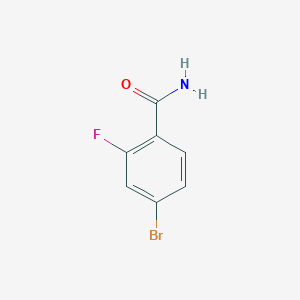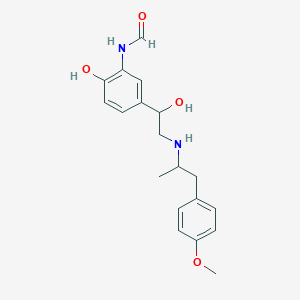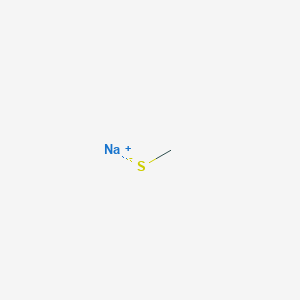
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly known as p-cymene and is widely used in various industries, including pharmaceuticals, fragrances, and flavors. This compound is a colorless liquid with a characteristic odor and is highly flammable.
Mechanism of Action
The mechanism of action of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. It also exhibits antioxidant activity, which may help protect against oxidative stress and cellular damage. In addition, it has been shown to have anti-inflammatory effects, which may help alleviate symptoms associated with inflammatory diseases, such as rheumatoid arthritis and asthma.
Advantages and Limitations for Lab Experiments
The advantages of using benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- in lab experiments include its high solubility in organic solvents, its low toxicity, and its relatively low cost. However, its main limitation is its volatility, which can make it difficult to handle and store.
Future Directions
There are several future directions for the study of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-. One potential area of research is the development of new drugs and therapies based on its antimicrobial, antioxidant, and anti-inflammatory properties. Another area of research is the investigation of its potential as a natural preservative in the food and cosmetic industries. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various signaling pathways and enzymes.
Synthesis Methods
The synthesis of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- can be achieved through various methods, including the alkylation of toluene with propylene, the isomerization of α-pinene, and the dehydrogenation of 2,3-dimethylbutane. The most commonly used method is the alkylation of toluene with propylene, which involves the reaction of toluene with propylene in the presence of a catalyst, such as aluminum chloride or sulfuric acid.
Scientific Research Applications
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- has been extensively studied for its various applications in scientific research. It is used as a solvent and reagent in organic synthesis, as well as a flavor and fragrance ingredient in the food and cosmetic industries. In addition, it has been found to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies.
properties
CAS RN |
146558-42-1 |
|---|---|
Product Name |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- |
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C13H18/c1-10-7-6-8-12(9-10)11(2)13(3,4)5/h6-9H,2H2,1,3-5H3 |
InChI Key |
PEAIPOWGIUBVPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=C)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)C(C)(C)C |
Other CAS RN |
146558-42-1 |
synonyms |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




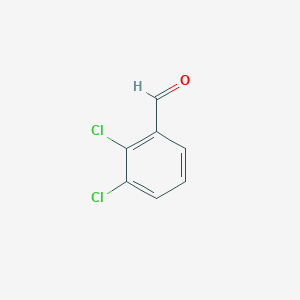
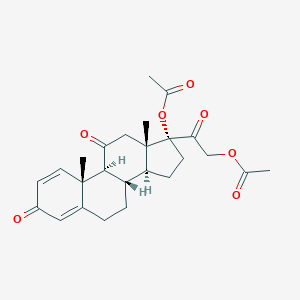

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
